

# effect of different milling methods on barium titanate powder dispersion

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## Compound of Interest

Compound Name: BARIUM TITANATE

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## Technical Support Center: Barium Titanate Powder Dispersion

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **barium titanate** ( $\text{BaTiO}_3$ ) powder, focusing on the effects of different milling methods on its dispersion.

### Frequently Asked Questions (FAQs)

Q1: What is the primary goal of milling **barium titanate** powder?

A1: The primary goal of milling **barium titanate** powder is to reduce its particle size and improve its homogeneity.[1][2][3] This is crucial for achieving dense ceramics with desirable dielectric and piezoelectric properties in applications such as multilayer ceramic capacitors (MLCCs), thermistors, and piezoelectric sensors.[4][5] Nanosized powders, in particular, are sought after for creating very thin dielectric layers.[2]

Q2: Which milling methods are commonly used for **barium titanate**?

A2: High-energy ball milling is a widely used and cost-effective method for the mass production of **barium titanate** powders.[2][3][5] This technique can be used for both the solid-state synthesis of  $\text{BaTiO}_3$  from precursor powders (like  $\text{BaCO}_3$  and  $\text{TiO}_2$ ) and for the particle size

reduction of commercially available  $\text{BaTiO}_3$ .<sup>[1][6]</sup> Other methods include mechanochemical synthesis, which also often employs a high-energy planetary ball mill.<sup>[4]</sup>

Q3: How does milling time affect the particle size of **barium titanate**?

A3: Initially, increasing the milling time leads to a decrease in particle size. However, after a certain point, prolonged milling can lead to particle agglomeration, causing the average particle size to increase again.<sup>[1][2]</sup> This is because as particles become very fine, their surface energy increases, leading to coalescence to form larger clusters.<sup>[2]</sup>

Q4: What is the effect of milling speed on particle size?

A4: Increasing the milling speed generally results in a gradual reduction in particle size until a saturation point is reached.<sup>[2]</sup> For instance, one study showed that increasing the ball milling speed from 200 rpm to 400 rpm (at a fixed time of 30 hours) decreased the particle size from 80 nm to 16 nm.<sup>[2]</sup>

Q5: Can the milling medium affect the properties of the **barium titanate** powder?

A5: Yes, the choice of milling liquid can have a significant impact. For example, milling in water can lead to the dissolution of  $\text{Ba}^{2+}$  ions from the  $\text{BaTiO}_3$  grains, creating core-shell structures with a  $\text{TiO}_x$ -rich layer.<sup>[7][8]</sup> This can positively affect the sintering behavior. On the other hand, using propan-2-ol as a milling liquid may not have this effect and can lead to different electrical properties in the final ceramic product.<sup>[7][8]</sup> The dissolution of  $\text{Ba}^{2+}$  in aqueous media is also dependent on the pH of the suspension.<sup>[9]</sup>

## Troubleshooting Guides

### Issue 1: Particle Agglomeration After Milling and Drying

Symptoms:

- Difficulty in dispersing the powder in a liquid medium.
- Inaccurate particle size measurements due to clumps.
- Formation of visible clumps or caked powder after drying.

#### Possible Causes:

- **High Surface Energy of Nanoparticles:** As particle size decreases, the surface-to-volume ratio and surface energy increase, leading to a higher tendency for particles to agglomerate to minimize this energy.[\[2\]](#)
- **Van der Waals Forces:** These attractive forces become significant at the nanoscale, promoting particle sticking.
- **Inadequate Dispersion During Milling:** Insufficient energy or improper use of dispersants during wet milling can lead to incomplete deagglomeration.
- **Improper Drying Technique:** High drying temperatures can increase powder activity and cause clumping.[\[10\]](#) Capillary forces during the evaporation of the liquid phase can also pull particles together.[\[11\]](#)

#### Troubleshooting Steps:

- **Optimize Milling Parameters:**
  - **Milling Time:** Avoid excessively long milling times, as this can lead to reagglomeration.[\[1\]](#)[\[2\]](#)
  - **Milling Speed:** Use an appropriate milling speed to achieve the desired particle size without excessive energy input that might promote agglomeration.[\[2\]](#)
- **Utilize Wet Milling with Dispersants:**
  - Wet milling is generally preferred over dry milling for better dispersion.
  - Add a suitable dispersant to the slurry before milling. Polymeric dispersants like poly(acrylic acid-co-maleic acid) or polyaspartic acid can adsorb onto the particle surfaces, creating repulsive forces that prevent agglomeration.[\[12\]](#)[\[13\]](#) The optimal concentration of the dispersant needs to be determined experimentally.[\[13\]](#)
- **Control Drying Conditions:**

- Lower Drying Temperature: Dry the milled powder at a lower temperature (e.g., below 80°C) to reduce the likelihood of clumping.[\[10\]](#)
- Alternative Drying Methods: Consider using techniques like vacuum drying or freeze-drying, which remove the solvent at lower temperatures and can minimize agglomeration.[\[10\]](#)
- Post-Milling Deagglomeration:
  - If agglomeration has already occurred, gentle grinding with an agate mortar and pestle followed by sieving can help break up the clumps.[\[10\]](#)
  - Ultrasonication of a suspension of the agglomerated powder can also be an effective method for de-agglomeration.[\[14\]](#)

## Issue 2: Inconsistent or Broad Particle Size Distribution

Symptoms:

- Wide variation in particle sizes observed in characterization techniques (e.g., SEM, TEM).
- Poor reproducibility of experimental results.
- Defects in the final sintered ceramic product.

Possible Causes:

- Inefficient Milling: The milling parameters (time, speed, ball-to-powder ratio) may not be optimized to break down all particles uniformly.
- Heterogeneous Starting Material: The initial **barium titanate** powder may have a very broad particle size distribution.
- Agglomeration: The presence of agglomerates can be misinterpreted as large primary particles, leading to a perceived broad distribution.

Troubleshooting Steps:

- **Optimize Milling Parameters:** Systematically vary the milling time, speed, and ball-to-powder ratio to find the optimal conditions for achieving a narrow particle size distribution.
- **Characterize the Starting Material:** Analyze the particle size distribution of the initial powder to understand the starting point.
- **Use a Classification Step:** Consider using a technique like centrifugation or sedimentation to separate particles by size after milling to obtain a more uniform fraction.
- **Ensure Proper Dispersion:** Follow the steps outlined in "Issue 1" to prevent agglomeration, as this is a major contributor to a broad apparent particle size distribution.

## Data Presentation

Table 1: Effect of Milling Time on **Barium Titanate** Particle Size (High-Energy Ball Milling)

Milling Time (hours)	Average Particle Size (nm)	Reference
1	105	[1]
20	28	[1]
30	38	[1]

Note: The increase in particle size after 20 hours is attributed to agglomeration.

Table 2: Effect of Mechanical Activation Time on Mean Grain Size

Milling Time (hours)	Mean Grain Size (μm)	Reference
0 (Basic Powder)	1.98	[15]
3	1.20	[15]
5	0.58	[15]

## Experimental Protocols

### Protocol 1: High-Energy Ball Milling of Barium Titanate

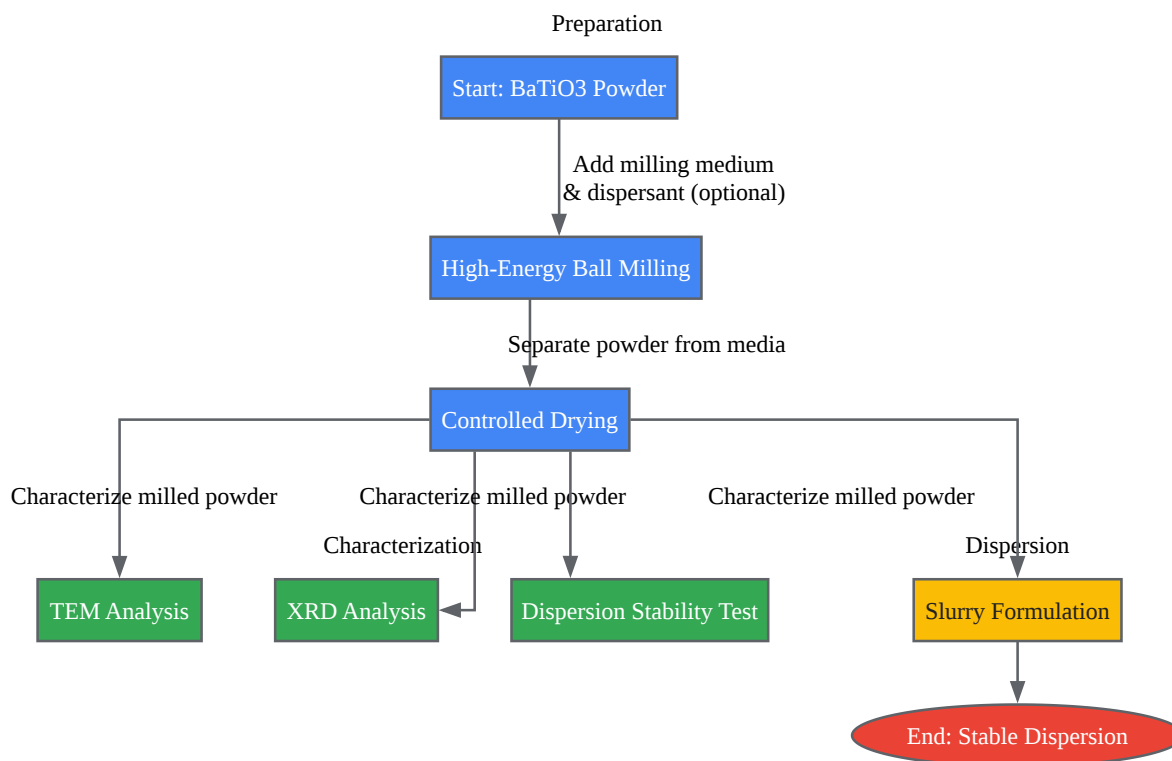
- Materials and Equipment:
  - **Barium titanate** powder (commercial or synthesized).
  - Planetary ball mill.
  - Milling jars (e.g., stainless steel, zirconia).
  - Milling balls (e.g., stainless steel, zirconia).
  - Milling medium (e.g., acetone, ethanol, distilled water).<sup>[1][8]</sup>
  - Dispersant (optional, for wet milling).
- Procedure:
  1. Weigh the desired amount of **barium titanate** powder and milling balls. The ball-to-powder ratio is a critical parameter (e.g., 40:1).<sup>[4]</sup>
  2. Place the powder and milling balls into the milling jar.
  3. If performing wet milling, add the milling liquid and any dispersant.
  4. Seal the milling jars and place them in the planetary ball mill.
  5. Set the desired milling speed (e.g., 250 rpm) and milling time (e.g., 1 to 30 hours).<sup>[1]</sup>
  6. After milling, separate the milled powder from the milling balls.
  7. If wet milling was performed, dry the powder under controlled conditions (e.g., in an oven at 60-80°C) to prevent agglomeration.<sup>[10]</sup>

## Protocol 2: Particle Size Analysis using Transmission Electron Microscopy (TEM)

- Sample Preparation:

1. Disperse a small amount of the milled **barium titanate** powder in a suitable solvent (e.g., ethanol).
  2. Use ultrasonication to ensure the powder is well-dispersed and to break up any soft agglomerates.
  3. Place a drop of the dilute suspension onto a TEM grid (e.g., carbon-coated copper grid).
  4. Allow the solvent to evaporate completely.
- TEM Imaging:
    1. Load the TEM grid into the TEM instrument.
    2. Acquire images at various magnifications to observe the particle morphology and size distribution.
  - Data Analysis:
    1. Use image analysis software to measure the dimensions of a statistically significant number of individual particles (e.g., >100).
    2. Calculate the average particle size and the standard deviation to determine the particle size distribution.

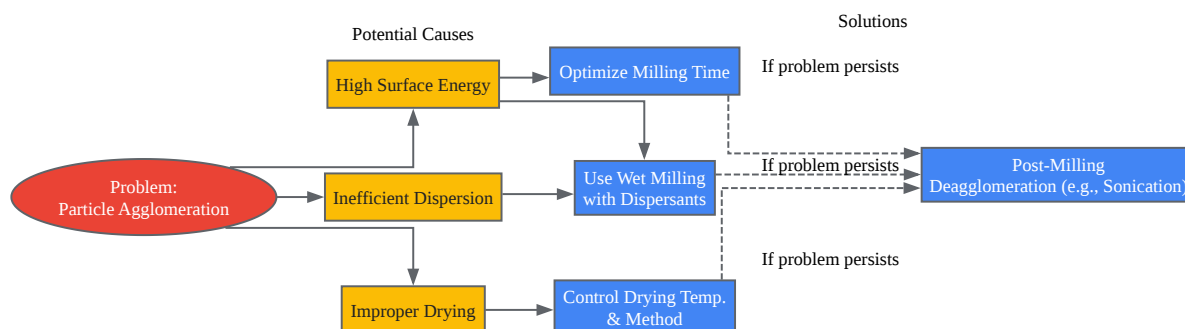
## Visualizations



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Caption: Experimental workflow for milling and dispersing BaTiO<sub>3</sub> powder.





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Caption: Troubleshooting logic for particle agglomeration in milled BaTiO<sub>3</sub>.

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